2-(4-Methoxypiperidin-1-yl)ethanol hydrochloride
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Overview
Description
2-(4-methoxy-1-piperidyl)ethanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1-piperidyl)ethanol;hydrochloride typically involves the reaction of 4-methoxypiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-(4-methoxy-1-piperidyl)ethanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1-piperidyl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(4-methoxy-1-piperidyl)ethanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1-piperidyl)ethanol;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-piperidinyl)ethanol: A similar compound with a piperidine moiety but without the methoxy group.
4-methoxypiperidine: A compound with a similar structure but lacking the ethanol group.
Uniqueness
2-(4-methoxy-1-piperidyl)ethanol;hydrochloride is unique due to the presence of both the methoxy and ethanol groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C8H18ClNO2 |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-methoxypiperidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-11-8-2-4-9(5-3-8)6-7-10;/h8,10H,2-7H2,1H3;1H |
InChI Key |
PDMAEEMJLFJAGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CCO.Cl |
Origin of Product |
United States |
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